5-Chloro-3-methoxythiophene-2-carboxylic acid
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Overview
Description
5-Chloro-3-methoxythiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C6H5ClO3S and a molecular weight of 192.62 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom at the 5-position, a methoxy group at the 3-position, and a carboxylic acid group at the 2-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methoxythiophene-2-carboxylic acid typically involves the chlorination of 3-methoxythiophene followed by carboxylation. One common method is the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position of the thiophene ring. The resulting intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-methoxythiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methoxy groups can influence its binding affinity and selectivity towards molecular targets. Detailed studies on its mechanism of action are necessary to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-methoxythiophene-3-carboxylic acid: Similar structure but with different substitution pattern.
5-Chlorothiophene-2-carboxylic acid: Lacks the methoxy group, leading to different chemical properties.
Uniqueness
5-Chloro-3-methoxythiophene-2-carboxylic acid is unique due to the specific positioning of the chlorine, methoxy, and carboxylic acid groups on the thiophene ring. This unique arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H5ClO3S |
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Molecular Weight |
192.62 g/mol |
IUPAC Name |
5-chloro-3-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5ClO3S/c1-10-3-2-4(7)11-5(3)6(8)9/h2H,1H3,(H,8,9) |
InChI Key |
RCDOODVQCLLQIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC(=C1)Cl)C(=O)O |
Origin of Product |
United States |
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